![molecular formula C28H30N8O2S2 B2493389 8-(4-苯甲基哌嗪-1-基)-3-甲基-7-[2-[(5-甲基-1,3,4-噻二唑-2-基)硫代基]乙基]嘌呤-2,6-二酮 CAS No. 674816-33-2](/img/no-structure.png)
8-(4-苯甲基哌嗪-1-基)-3-甲基-7-[2-[(5-甲基-1,3,4-噻二唑-2-基)硫代基]乙基]嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C28H30N8O2S2 and its molecular weight is 574.72. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- Crystal Structures : Crystal structures of compound 1 in complex with hCA II and hCA VII reveal differences in interactions between the inhibitor and the active sites of these isoforms. Notably, hCA VII shows more favorable interactions, suggesting potential selectivity for this isoform .
- Potential : Inhibiting hCA VII may represent a novel pharmacologic mechanism for treating neuropathic pain .
Carbonic Anhydrase Inhibition
Neuropathic Pain Treatment
Control of Oxidative Insults
Antiallergic Activity
Structural Insights for Drug Design
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a benzhydrylpiperazine derivative with a purine derivative, followed by the introduction of a thiol group and a methyl group. The final compound is obtained by the reaction of the resulting intermediate with a thiadiazole derivative.", "Starting Materials": [ "4-benzhydrylpiperazine", "7-bromo-3-methylpurine-2,6-dione", "2-mercaptoethylamine", "5-methyl-1,3,4-thiadiazole-2-thiol" ], "Reaction": [ "Step 1: Coupling of 4-benzhydrylpiperazine with 7-bromo-3-methylpurine-2,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the intermediate product.", "Step 2: Introduction of a thiol group by reacting the intermediate product with 2-mercaptoethylamine in the presence of a base such as triethylamine (TEA) to obtain the thiolated intermediate.", "Step 3: Introduction of a methyl group by reacting the thiolated intermediate with methyl iodide in the presence of a base such as potassium carbonate (K2CO3) to obtain the methylated intermediate.", "Step 4: Final coupling of the methylated intermediate with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a coupling agent such as DCC and a catalyst such as DMAP to obtain the final product." ] } | |
CAS 编号 |
674816-33-2 |
产品名称 |
8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
分子式 |
C28H30N8O2S2 |
分子量 |
574.72 |
IUPAC 名称 |
8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C28H30N8O2S2/c1-19-31-32-28(40-19)39-18-17-36-23-24(33(2)27(38)30-25(23)37)29-26(36)35-15-13-34(14-16-35)22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,13-18H2,1-2H3,(H,30,37,38) |
InChI 键 |
YFZJCJRBBQTLED-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N(C(=O)NC3=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。